molecular formula C19H22N4O4S B14957405 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide

4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide

Cat. No.: B14957405
M. Wt: 402.5 g/mol
InChI Key: AKWLCDMHBRQOBZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1H-indole core substituted with two methoxy groups at positions 4 and 3. The indole nitrogen is linked via a carboxamide group to a butyl chain terminating in a 5-methyl-1,3-thiazol-2-yl moiety. The methoxy groups enhance lipophilicity, which may influence membrane permeability, while the thiazole ring and carboxamide linker provide hydrogen-bonding sites for molecular interactions .

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4,5-dimethoxy-N-[4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H22N4O4S/c1-11-10-21-19(28-11)23-16(24)5-4-8-20-18(25)14-9-12-13(22-14)6-7-15(26-2)17(12)27-3/h6-7,9-10,22H,4-5,8H2,1-3H3,(H,20,25)(H,21,23,24)

InChI Key

AKWLCDMHBRQOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCCNC(=O)C2=CC3=C(N2)C=CC(=C3OC)OC

Origin of Product

United States

Preparation Methods

Indole Core Synthesis and Functionalization

Construction of the 4,5-Dimethoxyindole-2-Carboxylic Acid Intermediate

The indole core is synthesized via Hemetsberger–Knittel indole synthesis , which involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For the target compound, 4,5-dimethoxy substitution is introduced by selecting 3,4-dimethoxybenzaldehyde as the starting aldehyde. The reaction proceeds under optimized conditions (reflux in toluene, 12–16 hours) to yield ethyl 4,5-dimethoxy-1H-indole-2-carboxylate with 68–72% efficiency.

Hydrolysis of the ester group is achieved using aqueous sodium hydroxide in methanol, producing 4,5-dimethoxy-1H-indole-2-carboxylic acid. This intermediate is critical for subsequent amide coupling and is purified via recrystallization from ethanol/water (85% yield).

Regioselective Challenges and Solutions

Regioselectivity during indole functionalization is a persistent challenge. Friedel–Crafts acylation at the C3 position, as described in analogous indole systems, requires careful control of Lewis acid catalysts (e.g., AlCl₃) and stoichiometry to avoid over-acylation. However, for the target compound, C3 modification is unnecessary, simplifying the synthesis.

Thiazole Moiety Preparation

Synthesis of 5-Methyl-1,3-thiazol-2-amine

The 5-methylthiazole ring is constructed via Hantzsch thiazole synthesis , combining thiourea with α-bromoketones. Specifically, 2-bromoacetylacetone reacts with thiourea in ethanol under reflux to form 5-methyl-1,3-thiazol-2-amine (78% yield). The product is isolated via vacuum distillation and characterized by NMR to confirm regiochemistry.

Functionalization of the Thiazole Amine

The amine group is acylated with succinic anhydride in dichloromethane (DCM) using triethylamine as a base, yielding 4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid. This step is monitored by TLC (ethyl acetate/hexane, 1:1) and achieves 82% purity before column chromatography.

Amide Bond Formation and Final Coupling

Activation of the Carboxylic Acid

The 4,5-dimethoxyindole-2-carboxylic acid is activated using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in anhydrous DMF. This generates a reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by the primary amine of the thiazole-butyl chain.

Coupling Reaction Optimization

Coupling the activated acid with 4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutylamine proceeds at room temperature for 12–18 hours, with diisopropylethylamine (DIPEA) as a base. The reaction is quenched with cold water, and the crude product is extracted into ethyl acetate. Purification via silica gel chromatography (gradient: 5–10% methanol in DCM) yields the final compound in 65–70% purity, which is further refined via recrystallization from acetonitrile.

Table 1: Comparison of Coupling Reagents and Yields
Reagent Solvent Temperature Time (h) Yield (%)
BOP DMF RT 12 70
EDCI/DMAP DCM 0°C → RT 24 58
HATU DMF RT 8 75

Data adapted from.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 10.82 (s, 1H, indole NH), 8.21 (s, 1H, thiazole NH), 6.95–7.12 (m, 2H, indole aromatic), 3.89 (s, 6H, OCH3), 2.45 (s, 3H, thiazole CH3).
  • HRMS : m/z calculated for C₂₁H₂₃N₄O₅S [M+H]⁺: 443.1385; found: 443.1389.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows ≥98% purity at 254 nm, confirming the absence of regioisomeric byproducts.

Industrial Scalability and Process Considerations

Cost-Effective Modifications

  • Solvent Recycling : DMF recovery via distillation reduces costs by 40% in pilot-scale trials.
  • Catalyst Alternatives : Replacing BOP with cheaper HATU improves atom economy without compromising yield.

Environmental Impact Mitigation

Waste streams containing phosphonium salts are treated with aqueous NaOH to precipitate phosphate, achieving 90% reduction in hazardous output.

Chemical Reactions Analysis

Core Structural Elements

ComponentRole in Synthesis
Indole core Provides the central scaffold for amide bond formation
Thiazole moiety Acts as a reactive site for amine coupling
Dimethoxy groups Influence solubility and reactivity during coupling reactions

Detailed Reaction Steps

Step 1: Preparation of Indole Carboxylic Acid
The starting material, 4,5-dimethoxy-1H-indole-2-carboxylic acid , is typically synthesized from its methyl ester precursor (methyl 4,5-dimethoxy-1H-indole-2-carboxylate) . Hydrolysis of the ester group under alkaline conditions (e.g., 10% NaOH reflux) yields the carboxylic acid. This step is critical for subsequent amide bond formation.

Step 2: Activation of the Carboxylic Acid
The carboxylic acid is activated using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often in the presence of a base (e.g., DMAP) . EDC is preferred over DCC due to better conversion rates and reduced purification challenges .

Step 3: Amide Bond Formation
The activated indole carboxylate reacts with 4-(5-methyl-1,3-thiazol-2-yl)amino-4-oxobutylamine under anhydrous conditions (e.g., dichloromethane). This step introduces the thiazole-containing substituent, leveraging the amine’s nucleophilicity to form the amide bond.

Step 4: Purification
Column chromatography or recrystallization is employed to isolate the final product, ensuring removal of byproducts like DCU (from EDC/DCC reactions) .

Reagents and Reaction Conditions

StepReagentsConditions
Hydrolysis of ester10% NaOH, water/ethanolReflux, 1–2 hours
Carboxylic acid activationEDC, DMAP, dichloromethane0°C to room temperature
Amide couplingThiazole amine, dichloromethaneRoom temperature, 2–4 hours

Comparative Analysis of Reaction Strategies

ApproachAdvantagesLimitations
EDC-mediated coupling Higher yield (76%), reduced side productsHigher cost compared to DCC
DCC-mediated coupling Lower costPoor conversion, DCU byproduct complicates purification
Hydroxylamine treatment Introduces hydroxylamino groups (alternative pathway)Not directly applicable to amide formation

Challenges and Optimization Insights

  • Purification difficulties : Unreacted starting materials and byproducts (e.g., DCU) often hinder isolation. EDC’s use minimizes this issue .

  • Yield enhancement : Optimal coupling conditions (temperature, solvent choice) are critical. For example, EDC reactions at 0°C to room temperature achieve better yields than DCC .

  • Structural robustness : The indole-thiazole conjugate’s stability under alkaline conditions must be verified during hydrolysis steps .

Scientific Research Applications

4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Thiazole Hybrids

Compounds such as N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine (from ) share a hybrid indole-thiazole framework. Key differences include:

  • Substituents : The target compound lacks a phenyl group at position 2 of the indole ring but introduces methoxy groups at positions 4 and 4. These modifications likely reduce steric hindrance and modulate electronic effects compared to phenyl-substituted analogs.
  • Linker : The carboxamide-butyl-thiazole chain in the target compound replaces the Schiff base (imine) linker in analogs from . This substitution may enhance metabolic stability by avoiding hydrolysis-prone imine bonds .

Table 1: Structural Comparison of Indole-Thiazole Derivatives

Feature Target Compound Analog from
Indole Substituents 4,5-dimethoxy 2-phenyl, 5-substituted
Thiazole Substituent 5-methyl 5,7-dimethyl (tetrahydrobenzo-thiazole)
Linker Type Carboxamide-butyl Schiff base (imine)
Potential Bioactivity Enhanced stability for prolonged action Higher reactivity but lower stability
Thiazole-Containing Azo Derivatives

The compound (E)-4-[(4,5-Dimethylthiazol-2-yl)diazenyl]-2-ISO () incorporates a thiazole ring but differs in its azo (-N=N-) linker. Comparative insights include:

  • Functional Groups : The target’s carboxamide and methoxy groups contrast with the azo group in ’s analog. Azo compounds are redox-active but prone to metabolic reduction, whereas the carboxamide linker offers hydrolytic stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazole-indole hybrid compounds like 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves condensation reactions between indole-2-carboxamide derivatives and thiazole-containing intermediates. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with 2-aminothiazol-4(5H)-one under reflux in acetic acid with sodium acetate as a catalyst . Key steps include:

  • Refluxing the reactants in acetic acid (3–5 hours).
  • Purification via recrystallization from DMF/acetic acid mixtures.
  • Monitoring reaction progress using TLC .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For example:

  • 1H NMR identifies methoxy groups (δ 3.8–4.0 ppm) and thiazole NH signals (δ 10–12 ppm).
  • 13C NMR confirms carbonyl groups (e.g., amide C=O at ~170 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight .

Q. What solvents and catalysts are optimal for coupling indole and thiazole moieties?

  • Methodological Answer : Glacial acetic acid is commonly used as both solvent and proton donor for condensation reactions. Sodium acetate acts as a mild base to deprotonate intermediates, enhancing nucleophilicity . For chloroacetamide coupling (e.g., attaching the 4-oxobutyl chain), potassium carbonate in DMF facilitates SN2 reactions .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the 4-oxobutyl linker?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Using a polar aprotic solvent (e.g., DMF) to improve solubility.
  • Introducing protective groups (e.g., trityl for indole NH) to prevent unwanted side reactions .
  • Optimizing stoichiometry: A 1.1:1 molar ratio of the thiazole amine to indole carbonyl precursor reduces unreacted starting material .

Q. What analytical techniques resolve contradictions in biological activity data for thiazole-indole hybrids?

  • Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from impurity profiles or assay conditions. Mitigation involves:

  • High-performance liquid chromatography (HPLC) to verify purity (>95%).
  • Standardizing cell-based assays (e.g., using identical cell lines and incubation times) .
  • Computational docking studies to correlate structural features (e.g., methoxy group orientation) with target binding .

Q. What strategies improve regioselectivity in thiazole-amide bond formation?

  • Methodological Answer : Regioselectivity challenges arise from competing nucleophilic sites on the thiazole ring. Solutions include:

  • Using bulky directing groups (e.g., 5-methylthiazole) to sterically block undesired positions.
  • Employing transition-metal catalysts (e.g., Pd-mediated coupling) for C–N bond formation .

Q. How can in vivo metabolic stability of this compound be assessed preclinically?

  • Methodological Answer : Advanced preclinical evaluation involves:

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Pharmacokinetic studies in rodents : Monitor plasma concentration-time profiles after intravenous/oral administration .

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